Silane, trimethyl(3,5-xylyloxy)-
Description
"Silane, trimethyl(3,5-xylyloxy)-" is an organosilicon compound characterized by a silicon atom bonded to three methyl groups and a 3,5-xylyloxy substituent. The 3,5-xylyloxy group consists of a phenoxy moiety with methyl groups at the 3- and 5-positions of the aromatic ring. This structure imparts unique steric and electronic properties, making the compound relevant in applications such as surface modification, polymer synthesis, or catalysis.
Properties
CAS No. |
17994-05-7 |
|---|---|
Molecular Formula |
C11H18OSi |
Molecular Weight |
194.34 g/mol |
IUPAC Name |
(3,5-dimethylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C11H18OSi/c1-9-6-10(2)8-11(7-9)12-13(3,4)5/h6-8H,1-5H3 |
InChI Key |
XLZRFTUPZGLUER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)O[Si](C)(C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)O[Si](C)(C)C)C |
Synonyms |
Trimethyl(3,5-xylyloxy)silane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs of "Silane, trimethyl(3,5-xylyloxy)-", along with their properties and applications:
Structural and Functional Differences
Substituent Effects :
- The 3,5-xylyloxy group in the target compound introduces steric bulk and electron-donating methyl groups on the aromatic ring. This contrasts with smaller substituents like chloride (electron-withdrawing) in Trimethylsilyl Chloride or ethoxy groups (polar, hydrolyzable) in Triethoxy Silane .
- The fluorinated alkyl chain in the heptadecafluorodecyl derivative () provides extreme hydrophobicity, unlike the aromatic xylyloxy group, which may enhance thermal stability or π-π interactions .
- Reactivity: Trimethylsilyl Chloride reacts vigorously with water, whereas "Silane, trimethyl(3,5-xylyloxy)-" likely exhibits slower hydrolysis due to the bulky xylyloxy group. This property is advantageous in moisture-sensitive applications .
Applications :
- Surface Modification : Triethoxy Silane and fluorinated silanes () are used for coatings, while the xylyloxy variant may excel in adhesion to aromatic substrates (e.g., carbon fibers) .
- Catalysis/Synthesis : Trimethylsilyl Chloride and the dioxaborolane silane () are intermediates in organic synthesis, whereas the xylyloxy group could stabilize transition states in specific catalytic cycles .
Preparation Methods
Reaction Conditions and Optimization
Step 1: Hydroxylation of m-Xylene
-
Reagents : 2-(t-Butylazo)prop-2-yl hydroperoxide (radical initiator), 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO, radical stabilizer).
-
Solvent : Benzene.
-
Temperature : 44.84°C (initial), then 75°C.
-
Atmosphere : Inert gas (N₂ or Ar).
-
Duration : 2 hours.
This step generates a hydroxylated intermediate, likely 3,5-dimethylphenol, via radical-mediated oxidation. The use of TEMPO ensures controlled radical propagation, minimizing side reactions.
Step 2: Silylation with Trimethylsilyl Chloride
-
Reagents : Trimethylsilyl chloride (TMSCI), triethylamine (TEA).
-
Solvent : Dichloromethane.
-
Temperature : 20°C.
-
Atmosphere : Inert gas.
-
Duration : 10 minutes (0.17 hours).
TEA acts as a base, neutralizing HCl generated during silylation. The short reaction time and low temperature prevent desilylation or polymerization.
Table 1: Summary of Radical-Mediated Synthesis Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield* |
|---|---|---|---|---|---|
| 1 | m-Xylene, TEMPO, hydroperoxide | Benzene | 44–75°C | 2 h | NR |
| 2 | TMSCI, TEA | Dichloromethane | 20°C | 0.17 h | NR |
| *NR: Not reported in available sources. |
Alternative Silylation Pathways
Phase-Transfer Catalysis (PTC)
Patents describing analogous silane syntheses (e.g., 3-acryloyloxy propyl trimethoxysilane) highlight PTC’s role in enhancing interfacial reactions. For Silane, trimethyl(3,5-xylyloxy)-, a hypothetical PTC system might involve:
-
Catalyst : Tetrabutylammonium bromide.
-
Conditions : 110–150°C, 4–8 hours.
-
Advantages : Improved mass transfer between organic and aqueous phases, higher yields (83–87% in analogous systems).
Mechanistic Insights and Challenges
Radical Initiation in Step 1
The hydroxylation step likely proceeds via a radical chain mechanism:
Side Reactions and Mitigation
-
Polymerization : Uncontrolled radical propagation may lead to dimerization. TEMPO suppresses this via stable nitroxide radical formation.
-
Moisture Sensitivity : Silylation requires strict anhydrous conditions to prevent TMSCI hydrolysis.
Industrial Scalability Considerations
Cost-Benefit Analysis
-
Radical-Mediated Route : Low-temperature steps reduce energy costs, but benzene usage raises safety concerns.
-
Silyl Anion Route : High reagent costs (e.g., 18-crown-6 ether) limit feasibility for large-scale production.
| Parameter | Radical Route | PTC Route (Hypothetical) |
|---|---|---|
| Toxicity | Moderate (benzene) | Low (aqueous-organic) |
| Byproducts | Methoxytrimethylsilane | KCl, H₂O |
| Scalability | High | Moderate |
Q & A
Q. What are the recommended synthetic routes for Silane, trimethyl(3,5-xylyloxy)-, and how are reaction conditions optimized?
Methodological Answer: A common approach for synthesizing trimethylsilane derivatives involves coupling silane precursors with functionalized aromatic groups. For example, analogous syntheses (e.g., acyl chlorides) use oxalyl chloride and catalytic DMF in anhydrous dichloromethane at 0°C, followed by warming to room temperature for 2 hours . Key optimization steps include:
- Moisture control : Reactions must be conducted under inert atmospheres (argon/nitrogen) due to silane sensitivity to hydrolysis.
- Stoichiometry : Excess oxalyl chloride (3 equivalents) ensures complete conversion of carboxylic acids to acyl chlorides.
- Purification : Vacuum distillation or column chromatography is recommended to isolate volatile silane products.
Table 1: Example Reaction Parameters from Analogous Syntheses
| Starting Material | Reagent(s) | Conditions | Yield | Source |
|---|---|---|---|---|
| 3,4,5-Trimethoxyphenylacetic acid | Oxalyl chloride, DMF | 0°C → RT, 2 h, DCM | >90% |
Q. Which spectroscopic techniques are critical for characterizing Silane, trimethyl(3,5-xylyloxy)-?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituents on the silane and aromatic rings. For example, trimethylsilyl groups exhibit sharp singlets at ~0.1–0.3 ppm in ¹H NMR, while xylyloxy protons resonate at 6.5–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).
- FT-IR : Siloxane (Si-O-C) stretches appear at 1000–1100 cm⁻¹, and Si-CH₃ bands near 1250 cm⁻¹ .
Note: Always compare experimental data with computational predictions (e.g., NIST Chemistry WebBook) to resolve ambiguities .
Q. How should researchers handle stability and storage of Silane, trimethyl(3,5-xylyloxy)-?
Methodological Answer:
- Storage : Store in sealed, moisture-free containers under inert gas (argon) at –20°C to prevent hydrolysis.
- Stability Testing : Monitor degradation via periodic NMR analysis. Hydrolysis products (e.g., silanols) appear as broad peaks in ¹H NMR .
- Waste Disposal : Neutralize reactive silanes with ethanol/water mixtures before transferring to designated hazardous waste facilities .
Advanced Research Questions
Q. What mechanistic insights exist for Silane, trimethyl(3,5-xylyloxy)- in cross-coupling reactions?
Methodological Answer: Trimethylsilane derivatives can act as silicon-based coupling agents. For instance, palladium-catalyzed reactions (e.g., using Pd(PPh₃)₄) may involve oxidative addition of Si–C bonds to metal centers . Key considerations:
- Ligand Effects : Bulky ligands (e.g., triphenylphosphine) enhance selectivity by stabilizing intermediates.
- Solvent Choice : Anhydrous THF or toluene minimizes side reactions.
- Kinetic Studies : Use in situ IR or GC-MS to track intermediate formation.
Q. How can computational modeling predict the reactivity of Silane, trimethyl(3,5-xylyloxy)-?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate Si–O bond dissociation energies and electrophilicity.
- NIST Data Validation : Compare computed vibrational spectra (IR) with experimental data to validate models .
- Reactivity Trends : Electron-withdrawing substituents on the xylyloxy group increase silane electrophilicity, favoring nucleophilic attack.
Table 2: Computational vs. Experimental IR Data (Example)
| Bond Vibration | Computed (cm⁻¹) | Experimental (cm⁻¹) | Deviation |
|---|---|---|---|
| Si–O–C (stretch) | 1085 | 1090 | +5 |
| Si–CH₃ (bend) | 1258 | 1260 | +2 |
Q. How do researchers resolve contradictions in reported reactivity data for similar silanes?
Methodological Answer:
- Purity Analysis : Use HPLC or elemental analysis to verify compound purity; impurities (e.g., residual catalysts) may skew reactivity .
- Conditional Reproducibility : Replicate experiments under varying humidity, temperature, and solvent systems to identify environmental dependencies .
- Meta-Analysis : Cross-reference datasets from NIST, Kanto Reagents, and peer-reviewed syntheses to isolate outliers .
Q. What role does Silane, trimethyl(3,5-xylyloxy)- play in surface modification applications?
Methodological Answer:
- Hydrophobic Coatings : Fluorinated silanes (e.g., triethoxy(heptadecafluorodecyl)silane) form self-assembled monolayers (SAMs) on glass/metal surfaces via Si–O–substrate bonds .
- Protocol :
- Substrate cleaning with piranha solution (H₂SO₄:H₂O₂).
- Silane deposition via vapor-phase or solution-phase methods.
- Characterization via contact angle measurements and XPS to confirm monolayer formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
